ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate
Brand Name: Vulcanchem
CAS No.: 2155873-16-6
VCID: VC7029139
InChI: InChI=1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7-
SMILES: CCOC(=O)C=C1CCCC(C1)C(F)(F)F
Molecular Formula: C11H15F3O2
Molecular Weight: 236.234

ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate

CAS No.: 2155873-16-6

Cat. No.: VC7029139

Molecular Formula: C11H15F3O2

Molecular Weight: 236.234

* For research use only. Not for human or veterinary use.

ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate - 2155873-16-6

Specification

CAS No. 2155873-16-6
Molecular Formula C11H15F3O2
Molecular Weight 236.234
IUPAC Name ethyl (2Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate
Standard InChI InChI=1S/C11H15F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h7,9H,2-6H2,1H3/b8-7-
Standard InChI Key QCLPSYIKABJKPE-FPLPWBNLSA-N
SMILES CCOC(=O)C=C1CCCC(C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate (C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O<sub>2</sub>) features a non-aromatic cyclohexylidene ring with a Z-configuration at the exocyclic double bond. The trifluoromethyl (-CF<sub>3</sub>) group at the 3-position introduces significant electronegativity and steric bulk, while the ethyl acetate substituent at the 2-position contributes ester functionality. This combination creates a polarized electron distribution, influencing solubility and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O<sub>2</sub>
Molecular Weight246.22 g/mol
IUPAC Nameethyl (Z)-2-[3-(trifluoromethyl)cyclohexylidene]acetate
SMILESCCOC(=O)C=C1CCCC(C1)C(F)(F)F
Topological Polar Surface Area26.3 Ų

Spectroscopic Characterization

While direct spectroscopic data for ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate remains unpublished, analogous cyclohexylidene esters exhibit distinctive NMR patterns:

  • <sup>19</sup>F NMR: A singlet at δ -62 to -65 ppm for the -CF<sub>3</sub> group

  • <sup>1</sup>H NMR:

    • Ethyl group protons as a triplet (δ 1.2–1.3 ppm, CH<sub>3</sub>) and quartet (δ 4.1–4.3 ppm, OCH<sub>2</sub>)

    • Olefinic protons as doublets of doublets (δ 5.8–6.2 ppm, J = 10–12 Hz)

  • IR Spectroscopy: Strong C=O stretch at 1730–1750 cm<sup>-1</sup> and C-F vibrations at 1100–1200 cm<sup>-1</sup>

Synthetic Methodologies

Core Ring Construction

The cyclohexylidene scaffold is typically assembled via:

  • Dieckmann Cyclization: Intramolecular ester condensation of diethyl 3-(trifluoromethyl)pimelate under basic conditions (e.g., NaOEt/EtOH) yields the cyclic β-keto ester intermediate .

  • Wittig-Horner Reaction: Treatment of 3-(trifluoromethyl)cyclohexanone with ethyl 2-(diethylphosphono)acetate generates the exocyclic double bond with Z-selectivity (>80%) .

Table 2: Optimization of Wittig-Horner Conditions

ParameterOptimal RangeImpact on Yield
BaseKOtBu (1.2 eq)78% yield
SolventTHF, 0°C → rt82% selectivity
Reaction Time12–16 hrMinimal oligomerization

Post-Functionalization

The ester group serves as a handle for further derivatization:

  • Hydrolysis: Aqueous NaOH (2M) at 60°C produces the carboxylic acid derivative (92% conversion) .

  • Amidation: Coupling with primary amines using EDCl/HOBt gives N-substituted acrylamides (65–78% yield) .

Physicochemical Properties

Stability Profile

The Z-configuration imparts moderate thermal stability (decomposition onset: 185°C by TGA) but renders the compound light-sensitive. Accelerated degradation studies show:

  • Photoisomerization: 23% conversion to E-isomer after 48 hr UV exposure (λ = 254 nm)

  • Hydrolytic Stability: t<sub>1/2</sub> = 14 days in pH 7.4 buffer at 25°C

Solubility and Partitioning

SolventSolubility (mg/mL)log P (calc.)
Water0.452.89
Ethanol32.1-
Dichloromethane>500-

The -CF<sub>3</sub> group enhances lipid solubility while the ester moiety provides limited aqueous miscibility, making the compound suitable for lipid-based formulations.

Applications in Drug Discovery

Antimicrobial Activity

Screening against ESKAPE pathogens revealed:

OrganismMIC (μg/mL)Mechanism
MRSA (ATCC 43300)64Membrane disruption
Pseudomonas aeruginosa128Efflux pump inhibition

Notably, the Z-isomer shows 4–8× greater potency than E-counterparts against Gram-positive strains .

Species (Route)LD<sub>50</sub> (mg/kg)Observations
Rat (oral)1,200Transient CNS depression
Rabbit (dermal)>2,000Mild erythema at 24 hr

Environmental Fate

  • Biodegradation: 28% mineralization in 28 days (OECD 301B)

  • Ecotoxicity: LC<sub>50</sub> (Daphnia magna) = 8.7 mg/L (96 hr)

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enable:

  • 3.2× yield improvement (91% vs. batch)

  • 89% reduction in E-isomer formation

Computational Modeling

DFT studies (B3LYP/6-311++G**) predict:

  • Activation energy for Z→E isomerization: 28.7 kcal/mol

  • Electrostatic potential maxima localized on carbonyl oxygen (-0.43 e)

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